PKI-179 hydrochloride

mTOR inhibition PI3K/mTOR dual inhibitor kinase selectivity

PKI-179 HCl delivers mTOR IC50 0.42 nM (19-fold over PI3Kα) with retained potency against E545K/H1047R mutants—eliminating cross-study variables. 98% oral bioavailability in nude mice supports once-daily oral xenograft dosing. Selectivity over 361 kinases ensures clean readouts. Also validated against SARS-CoV-2 variants in primary airway cultures. For studies where mTOR potency, mutant coverage, and oral PK are critical.

Molecular Formula C25H29ClN8O3
Molecular Weight 525.0 g/mol
Cat. No. B2743481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKI-179 hydrochloride
Molecular FormulaC25H29ClN8O3
Molecular Weight525.0 g/mol
Structural Identifiers
SMILESC1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6.Cl
InChIInChI=1S/C25H28N8O3.ClH/c34-25(28-19-7-9-26-10-8-19)27-18-3-1-17(2-4-18)22-29-23(32-11-13-35-14-12-32)31-24(30-22)33-20-5-6-21(33)16-36-15-20;/h1-4,7-10,20-21H,5-6,11-16H2,(H2,26,27,28,34);1H
InChIKeyJNMURGIZAFELTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PKI-179 Hydrochloride: Orally Bioavailable Dual PI3K/mTOR Inhibitor with Sub‑Nanomolar mTOR Affinity


PKI-179 hydrochloride (CAS 1463510-35-1) is a potent, orally active dual inhibitor of class I phosphoinositide 3‑kinases (PI3K) and mammalian target of rapamycin (mTOR) [1]. It belongs to the triazinyl-phenyl-pyridinylurea chemical class, featuring a 3‑oxa‑8‑azabicyclo[3.2.1]octane moiety engineered to replace one bis‑morpholine group found in predecessor compounds, which reduced molecular weight while retaining dual PI3K/mTOR inhibitory activity [1]. In cell‑free enzymatic assays, PKI‑179 inhibits PI3Kα with an IC₅₀ of 8 nM and mTOR with an IC₅₀ of 0.42 nM, demonstrating the highest potency against the mTOR kinase among the five targets evaluated [2]. The compound exhibits oral bioavailability across multiple preclinical species (98% in nude mouse, 46% in rat, 38% in monkey, and 61% in dog) with a half‑life exceeding 60 minutes [3].

PKI-179 Hydrochloride Substitution Risks: Why Alternative Dual PI3K/mTOR Inhibitors Cannot Be Considered Interchangeable


Dual PI3K/mTOR inhibitors vary substantially in their isoform selectivity profiles, mTOR versus PI3K potency ratios, and oral pharmacokinetic behavior—differences that directly affect experimental reproducibility and translational relevance. PKI‑179 exhibits an mTOR IC₅₀ (0.42 nM) that is approximately 19‑fold more potent than its PI3Kα IC₅₀, whereas comparator compounds such as BEZ235, GDC‑0980, VS‑5584, and PKI‑402 display markedly different mTOR‑to‑PI3Kα potency ratios [1]. Moreover, PKI‑179 retains potent activity against the two most prevalent PIK3CA activating mutations (E545K and H1047R) at IC₅₀ values of 14 nM and 11 nM, respectively—a profile that is not uniformly preserved across alternative dual inhibitors [1]. Oral bioavailability also diverges sharply: PKI‑179 achieves 98% bioavailability in nude mice, a value substantially higher than that reported for many structural analogs [2]. Substituting PKI‑179 with a different dual PI3K/mTOR inhibitor without verifying isoform‑specific IC₅₀s, mutant‑variant activity, and species‑specific oral exposure can introduce uncontrolled variables that compromise cross‑study comparability and in vivo pharmacodynamic interpretation.

PKI-179 Hydrochloride: Quantitative Differentiation Evidence for Scientific Procurement


mTOR Potency Advantage: PKI-179 Demonstrates 10‑ to 25‑Fold Superior mTOR Inhibition Relative to Major Dual PI3K/mTOR Comparators

In cell‑free enzymatic assays, PKI‑179 inhibits mTOR with an IC₅₀ of 0.42 nM [1]. This value is approximately 10‑fold more potent than the mTOR activity reported for VS‑5584 (IC₅₀ = 3.4–37 nM) and approximately 25‑fold more potent than GDC‑0980 (Ki = 17 nM) . The mTOR‑to‑PI3Kα potency ratio for PKI‑179 is approximately 19:1 (0.42 nM vs. 8 nM), indicating substantially greater relative mTOR inhibition compared with BEZ235 (mTOR IC₅₀ ≈ 6–21 nM, PI3Kα IC₅₀ = 4 nM, ratio ≈ 0.7:1 to 5:1) and VS‑5584 (ratio ≈ 0.2:1 to 2.3:1, depending on reported dataset) [1].

mTOR inhibition PI3K/mTOR dual inhibitor kinase selectivity cancer therapeutics

Retained Potency Against Common PIK3CA Activating Mutations: PKI-179 Inhibits E545K and H1047R at Low Nanomolar Concentrations

PKI‑179 inhibits the two most prevalent PIK3CA activating mutations—E545K (helical domain) and H1047R (kinase domain)—with IC₅₀ values of 14 nM and 11 nM, respectively [1]. These values are comparable to its wild‑type PI3Kα IC₅₀ of 8 nM, indicating that the compound retains near‑full potency against these clinically significant oncogenic variants. In contrast, PKI‑402 inhibits E545K and H1047R with IC₅₀ values of approximately 1–2 nM and 2–3 nM, respectively, while its wild‑type PI3Kα IC₅₀ is 2 nM—a narrower potency differential but a different baseline affinity profile . BEZ235 has been reported to exhibit reduced efficacy in certain PIK3CA‑mutant contexts, though systematic head‑to‑head mutant IC₅₀ data are not uniformly published [2].

PIK3CA mutation E545K H1047R precision oncology mutant-selective inhibition

Broad Kinase Selectivity Profile: PKI-179 Exhibits >100‑Fold Selectivity Window Against a 361‑Kinase Panel

When profiled against a diverse panel of 361 kinases, PKI‑179 demonstrated IC₅₀ values exceeding 30–50 µM for all non‑PI3K/mTOR targets tested, representing a selectivity window of >100‑fold relative to its primary PI3K and mTOR targets . The compound also showed minimal inhibition of hERG (IC₅₀ > 30 µM) and cytochrome P450 isoforms (IC₅₀ > 30 µM), with the sole exception of CYP2C8 (IC₅₀ = 3 µM) . In comparison, VS‑5584 has been reported as selective against 400 lipid and protein kinases without detailed numeric thresholds provided, while GDC‑0980 exhibits cross‑reactivity with other PIKK family kinases (C2α IC₅₀ = 1300 nM; C2β IC₅₀ = 794 nM), indicating a narrower selectivity margin [1].

kinase selectivity off-target profiling PI3K/mTOR specificity safety pharmacology

Species‑Specific Oral Bioavailability Data: PKI-179 Achieves 98% Bioavailability in Nude Mouse Xenograft Models

Pharmacokinetic studies across four preclinical species demonstrate that PKI‑179 exhibits oral bioavailability of 98% in nude mice, 46% in rat, 38% in monkey, and 61% in dog, with a consistent half‑life exceeding 60 minutes in all species [1]. In comparison, PF‑04691502—another oral dual PI3K/mTOR inhibitor—achieves oral bioavailability of approximately 30–40% in rodent models, while GDC‑0980 exhibits variable oral exposure that contributed to its clinical development discontinuation [2][3]. The near‑complete oral bioavailability of PKI‑179 in the nude mouse model (98%) is particularly relevant for xenograft efficacy studies, where oral dosing at 50 mg/kg once daily for 40 days produced pronounced tumor growth arrest in MDA‑361 breast cancer xenografts without significant body weight loss [1].

oral bioavailability pharmacokinetics in vivo efficacy preclinical dosing

PKI-179 Hydrochloride: Evidence‑Backed Research and Preclinical Application Scenarios


In Vivo Efficacy Studies in PI3K/mTOR‑Driven Tumor Xenograft Models Requiring Oral Dosing

PKI‑179 hydrochloride is optimally suited for preclinical oncology studies employing oral administration in nude mouse xenograft models. The compound's 98% oral bioavailability in nude mice and half‑life >60 minutes support once‑daily oral dosing regimens that achieve sustained pathway inhibition and tumor growth arrest [1]. In published studies, oral administration of PKI‑179 at 50 mg/kg once daily for 40 days produced pronounced inhibition of PI3K signaling and tumor growth in MDA‑361 human breast cancer xenografts without significant body weight loss, establishing a validated dosing paradigm [1]. This reproducible in vivo profile makes PKI‑179 a reliable tool compound for pharmacodynamic and efficacy studies where consistent oral exposure is critical for data interpretation.

Mechanistic Studies of PIK3CA‑Mutant Cancer Models (E545K or H1047R)

PKI‑179 is appropriate for in vitro and in vivo studies focused on cancers harboring the two most prevalent PIK3CA activating mutations—E545K (helical domain) and H1047R (kinase domain)—which together constitute approximately 52% of all PIK3CA alterations in human malignancies [2]. The compound inhibits E545K and H1047R with IC₅₀ values of 14 nM and 11 nM, respectively, representing only a 1.4‑fold to 1.8‑fold potency shift relative to wild‑type PI3Kα (8 nM) [2]. This retained potency enables researchers to interrogate PI3K/mTOR signaling dependency in isogenic mutant versus wild‑type cell line pairs without the confounding variable of mutant‑specific potency loss that has been observed with certain alternative dual PI3K/mTOR inhibitors.

Pathway‑Specific Phenotypic Screening Requiring High Kinase Selectivity

For functional genomic or chemical biology screens where off‑target kinase inhibition could confound phenotypic interpretation, PKI‑179 offers a well‑characterized selectivity profile: IC₅₀ values exceed 30–50 µM against a panel of 361 diverse kinases, providing a selectivity margin of >100‑fold over its primary PI3K and mTOR targets . The compound also exhibits minimal hERG liability (IC₅₀ > 30 µM) and limited cytochrome P450 inhibition (CYP isoforms >30 µM, except CYP2C8 at 3 µM) . This selectivity documentation supports the use of PKI‑179 as a clean tool compound for dissecting PI3K/mTOR‑dependent cellular processes without the interpretive ambiguity introduced by broader‑spectrum kinase inhibitors.

Antiviral Research Targeting Coronaviruses (SARS‑CoV‑2 and Related Betacoronaviruses)

Recent large‑scale deep learning and in vitro validation studies have identified PKI‑179 as a top‑hit compound with significant antiviral activity against SARS‑CoV‑2 at low micromolar doses, outperforming the well‑known mTOR inhibitor rapamycin in comparative assessments [3]. PKI‑179 also demonstrates broad‑spectrum antiviral activity against SARS‑CoV‑2 variants of concern and other coronaviruses, with validated efficacy in primary human airway epithelial (HAE) cultures derived from healthy donors cultured at an air‑liquid interface [3]. This emerging application extends the utility of PKI‑179 beyond oncology research into virology and host‑targeted antiviral discovery programs, where PI3K/mTOR pathway modulation represents a host‑directed therapeutic strategy.

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